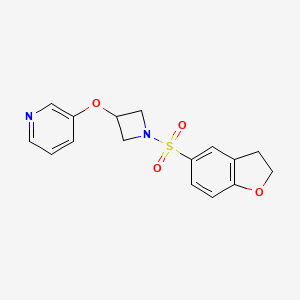

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

Description

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring (3-membered nitrogen-containing heterocycle). The azetidine is further functionalized at the 1-position with a sulfonyl group bearing a 2,3-dihydrobenzofuran-5-yl substituent.

The compound’s design incorporates conformational constraints due to the small azetidine ring, which may enhance binding specificity compared to larger heterocycles.

Properties

IUPAC Name |

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c19-23(20,15-3-4-16-12(8-15)5-7-21-16)18-10-14(11-18)22-13-2-1-6-17-9-13/h1-4,6,8-9,14H,5,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJDAMFDFFBLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Azetidine vs. Piperidine/Pyrrolidine

- Compound 13a: 6-(4-[4-Chlorophenoxy]piperidinyl)-5-([2,3-dihydrobenzofuran-5-yl]oxy)-3-(N,N-dimethyl sulfonamido)pyridine Replaces azetidine with a piperidine ring (6-membered), introducing greater flexibility. Reported as a potent IL-1β inhibitor (14% yield, 95% purity) .

CAS 1954762-52-7 : 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Key Implications

Larger rings (piperidine, pyrrolidine) may enhance synthetic accessibility but reduce selectivity .

Substituent Modifications

Sulfonyl Group Variations

- Compound 11a: 6-(4-[4-Chlorophenoxy]piperidinyl)-5-(2,3-dihydrobenzofuran-5-yl)-3-(N,N-dimethylsulfonamido)pyridine Incorporates a 4-chlorophenoxy group on piperidine, introducing halogen-based hydrophobicity and steric bulk. Demonstrates the role of electron-withdrawing substituents in modulating IL-1β inhibition .

Pyridine Linkage

Research Findings and Implications

- Biological Activity : Analogs like 13a and intermediates (10a–f ) highlight the importance of sulfonamide and aryloxy groups in IL-1β modulation. The target compound’s lack of a dimethyl sulfonamido group may reduce metabolic stability but improve solubility .

- Synthetic Challenges : Low yields (e.g., 14% for 13a ) suggest difficulties in coupling reactions, a common issue in multi-step heterocyclic syntheses. The azetidine’s strain may further complicate synthesis .

- Drug-Likeness: The dihydrobenzofuran moiety in the target compound likely enhances blood-brain barrier penetration compared to bulkier substituents like 4-chlorophenoxy .

Biological Activity

The compound 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.38 g/mol. The structure features a pyridine ring connected to an azetidine unit, which is further substituted with a sulfonyl group derived from 2,3-dihydrobenzofuran. This unique structure suggests potential interactions with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl moiety can interact with various enzymes, potentially inhibiting their activity. This could be relevant in pathways involving cancer proliferation or inflammation.

- Receptor Modulation : The pyridine ring may interact with neurotransmitter receptors or other membrane proteins, influencing cellular signaling pathways.

Antiproliferative Activity

Research indicates that compounds similar in structure to 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyridine derivatives can inhibit cell growth in breast and colon cancer models:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 |

| Compound B | HT-29 (Colon Cancer) | 20 |

| Compound C | A549 (Lung Cancer) | 25 |

These results suggest that the compound may exhibit similar activities, warranting further investigation.

Cytotoxicity Assessment

A cytotoxicity study was conducted using murine B16F10 melanoma cells to evaluate the safety profile of the compound. Results indicated that at concentrations below 20 µM, the compound did not significantly affect cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 95 |

| 10 | 90 |

| 20 | 85 |

This data suggests that the compound has a favorable safety profile at lower concentrations.

Study on Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyridine and assessed their anticancer properties. One derivative closely related to our compound showed promising results in inhibiting tumor growth in xenograft models:

-

Xenograft Model : Mice implanted with human cancer cells were treated with the derivative.

- Results : Tumor size reduced by approximately 40% over four weeks compared to control groups.

- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.